molecular formula C18H18N4O3 B10906346 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide

Cat. No.: B10906346
M. Wt: 338.4 g/mol
InChI Key: VWXXIGMFBJTMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a benzamide moiety

Preparation Methods

The synthesis of 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This step often involves the use of cyanating agents under controlled conditions.

    Formation of the benzamide moiety: This can be done through an amide coupling reaction using N,N-dimethylbenzamide and suitable activating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the benzamide moiety, using appropriate nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]-N,N-dimethylbenzamide

InChI

InChI=1S/C18H18N4O3/c1-11-14(9-19)17(24)22(4)18(25)15(11)10-20-13-7-5-12(6-8-13)16(23)21(2)3/h5-8,10,25H,1-4H3

InChI Key

VWXXIGMFBJTMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)C(=O)N(C)C)O)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.